molecular formula C10H9F3O B1493839 2'-Methyl-5'-(trifluoromethyl)acetophenone CAS No. 725743-50-0

2'-Methyl-5'-(trifluoromethyl)acetophenone

Cat. No. B1493839
Key on ui cas rn: 725743-50-0
M. Wt: 202.17 g/mol
InChI Key: ZLDDSCHHMXTRHJ-UHFFFAOYSA-N
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Patent
US07294644B2

Procedure details

The title compound was synthesized from 2-methyl-5-(trifluoromethyl)-benzoyl chloride via the reaction of the corresponding Weinreb amide with methyl magnesium bromide in THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Weinreb amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH3:15][Mg]Br>C1COCC1>[CH3:1][C:2]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][C:3]=1[C:4](=[O:5])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)Cl)C=C(C=C1)C(F)(F)F
Name
Weinreb amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C(F)(F)F)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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